[3,3'-Bipyridine]-2,2'-dicarboxylic acid
Overview
Description
[3,3’-Bipyridine]-2,2’-dicarboxylic acid is a derivative of bipyridine, a compound consisting of two pyridine rings connected by a single bondThe presence of carboxylic acid groups at the 2,2’ positions enhances its ability to form complexes with metal ions, making it a valuable ligand in coordination chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3,3’-Bipyridine]-2,2’-dicarboxylic acid typically involves the coupling of pyridine derivatives. Common methods include:
Suzuki Coupling: This method involves the reaction of a boronic acid with a halopyridine in the presence of a palladium catalyst.
Stille Coupling: This method uses an organotin compound and a halopyridine, also catalyzed by palladium.
Negishi Coupling: This involves the reaction of an organozinc compound with a halopyridine.
Ullmann Coupling: This method uses copper as a catalyst to couple two halopyridines.
Industrial Production Methods: Industrial production of [3,3’-Bipyridine]-2,2’-dicarboxylic acid often employs scalable versions of the above methods, with optimizations for yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and environmental considerations .
Types of Reactions:
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alcohols (for esterification), amines (for amidation).
Major Products:
Oxidation: Oxidized bipyridine derivatives.
Reduction: Reduced bipyridine derivatives.
Substitution: Ester or amide derivatives of [3,3’-Bipyridine]-2,2’-dicarboxylic acid.
Scientific Research Applications
[3,3’-Bipyridine]-2,2’-dicarboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of [3,3’-Bipyridine]-2,2’-dicarboxylic acid primarily involves its ability to coordinate with metal ions. This coordination can alter the electronic properties of the metal center, enhancing its reactivity in catalytic processes. The compound can also interact with biological molecules, potentially disrupting cellular processes and leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
2,2’-Bipyridine: A widely used ligand in coordination chemistry, known for its strong binding to metal ions.
4,4’-Bipyridine: Another bipyridine derivative, often used in the construction of supramolecular structures.
2,3’-Bipyridine: Less commonly used but still significant in certain specialized applications.
Uniqueness: [3,3’-Bipyridine]-2,2’-dicarboxylic acid is unique due to the presence of carboxylic acid groups, which enhance its solubility and reactivity compared to other bipyridine derivatives. This makes it particularly valuable in applications requiring strong metal coordination and specific reactivity .
Properties
IUPAC Name |
3-(2-carboxypyridin-3-yl)pyridine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O4/c15-11(16)9-7(3-1-5-13-9)8-4-2-6-14-10(8)12(17)18/h1-6H,(H,15,16)(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIMIVNLUGUZNDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(=O)O)C2=C(N=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60362858 | |
Record name | [3,3'-Bipyridine]-2,2'-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60362858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3723-32-8 | |
Record name | [3,3'-Bipyridine]-2,2'-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60362858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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